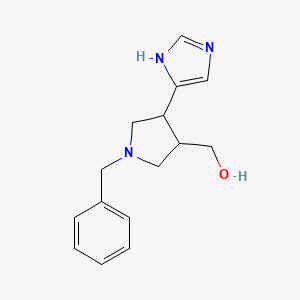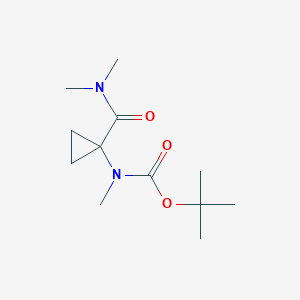
(1-Benzyl-4-(1H-imidazol-5-YL)pyrrolidin-3-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzyl-4-(1H-imidazol-5-YL)pyrrolidin-3-YL)methanol is a complex organic compound featuring a pyrrolidine ring substituted with a benzyl group, an imidazole ring, and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4-(1H-imidazol-5-YL)pyrrolidin-3-YL)methanol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-dibromobutane and ammonia or primary amines under high-temperature conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the pyrrolidine ring reacts with benzyl chloride in the presence of a base such as sodium hydride.
Attachment of the Imidazole Ring: The imidazole ring is typically introduced through a condensation reaction involving glyoxal and ammonia or an amine, followed by cyclization.
Hydroxymethylation: The final step involves the hydroxymethylation of the pyrrolidine ring, which can be achieved using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, resulting in the formation of (1-Benzyl-4-(1H-imidazol-5-YL)pyrrolidin-3-YL)carboxylic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline ring.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: (1-Benzyl-4-(1H-imidazol-5-YL)pyrrolidin-3-YL)carboxylic acid.
Reduction: (1-Benzyl-4-(1H-imidazolin-5-YL)pyrrolidin-3-YL)methanol.
Substitution: Various substituted derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-Benzyl-4-(1H-imidazol-5-YL)pyrrolidin-3-YL)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its imidazole ring is known to mimic the histidine residue in proteins, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts. Its unique structure allows for the design of materials with enhanced stability, reactivity, or selectivity.
Wirkmechanismus
The mechanism of action of (1-Benzyl-4-(1H-imidazol-5-YL)pyrrolidin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzyl group and pyrrolidine ring provide additional binding interactions, enhancing the compound’s affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Benzyl-4-(1H-imidazol-5-YL)pyrrolidin-3-YL)carboxylic acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.
(1-Benzyl-4-(1H-imidazolin-5-YL)pyrrolidin-3-YL)methanol: Similar structure but with a reduced imidazole ring.
(1-Benzyl-4-(1H-pyrrol-5-YL)pyrrolidin-3-YL)methanol: Similar structure but with a pyrrole ring instead of an imidazole ring.
Uniqueness
(1-Benzyl-4-(1H-imidazol-5-YL)pyrrolidin-3-YL)methanol is unique due to its combination of a benzyl group, an imidazole ring, and a hydroxymethyl group on a pyrrolidine scaffold. This combination provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
[1-benzyl-4-(1H-imidazol-5-yl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-10-13-8-18(7-12-4-2-1-3-5-12)9-14(13)15-6-16-11-17-15/h1-6,11,13-14,19H,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUOFYDOTVFZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C3=CN=CN3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-8-fluoro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B8076728.png)








![Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B8076799.png)




